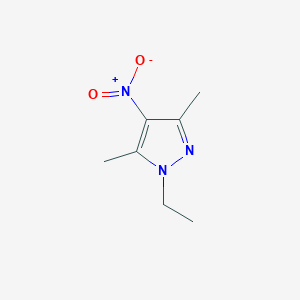![molecular formula C20H27N3O3 B2635103 1-cyclopropanecarbonyl-4-[4-(3-methoxypyrrolidin-1-yl)benzoyl]piperazine CAS No. 2034305-78-5](/img/structure/B2635103.png)
1-cyclopropanecarbonyl-4-[4-(3-methoxypyrrolidin-1-yl)benzoyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclopropanecarbonyl-4-[4-(3-methoxypyrrolidin-1-yl)benzoyl]piperazine is a complex organic compound that belongs to the piperazine family. Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly as therapeutic agents. This compound is characterized by its unique structure, which includes a cyclopropane ring, a piperazine ring, and a methoxypyrrolidine moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis platforms and high-throughput screening to optimize reaction conditions and yields. The use of environmentally benign reagents and catalysts is also emphasized to ensure sustainable production practices .
Analyse Des Réactions Chimiques
Types of Reactions
1-cyclopropanecarbonyl-4-[4-(3-methoxypyrrolidin-1-yl)benzoyl]piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Applications De Recherche Scientifique
1-cyclopropanecarbonyl-4-[4-(3-methoxypyrrolidin-1-yl)benzoyl]piperazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-cyclopropanecarbonyl-4-[4-(3-methoxypyrrolidin-1-yl)benzoyl]piperazine involves its interaction with specific molecular targets and pathways. For example, it may induce apoptosis in cancer cells by activating the intrinsic mitochondrial signaling pathway. This involves the upregulation of apoptotic marker proteins such as cleaved caspase-3, cytochrome c, and Bax .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-cyclopropanecarbonyl-4-[(3-methoxyphenyl)methyl]piperazine: Contains a methoxyphenyl group instead of a methoxypyrrolidine moiety.
1-cyclopropanecarbonyl-4-[(3-ethyl-4-methoxyphenyl)carbonyl]piperazine: Contains an ethyl-methoxyphenyl group instead of a methoxypyrrolidine moiety.
Uniqueness
1-cyclopropanecarbonyl-4-[4-(3-methoxypyrrolidin-1-yl)benzoyl]piperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxypyrrolidine moiety, in particular, may contribute to its enhanced cytotoxic effects on cancer cells compared to similar compounds.
Propriétés
IUPAC Name |
cyclopropyl-[4-[4-(3-methoxypyrrolidin-1-yl)benzoyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-26-18-8-9-23(14-18)17-6-4-16(5-7-17)20(25)22-12-10-21(11-13-22)19(24)15-2-3-15/h4-7,15,18H,2-3,8-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBMEYXVPDMGJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
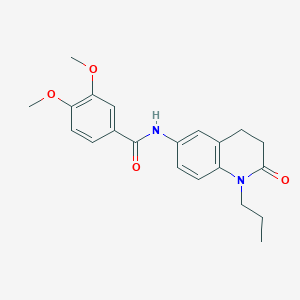
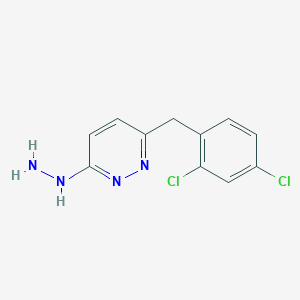
![(Z)-methyl 2-(2-((4-(N,N-diethylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2635026.png)
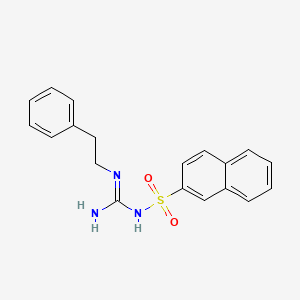
![N-(1-cyano-1,2-dimethylpropyl)-2-[5-oxo-3-(pyrimidin-2-yl)-4,5-dihydro-1,2,4-oxadiazol-4-yl]acetamide](/img/structure/B2635030.png)
![1-(2,5-dimethoxyphenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B2635031.png)
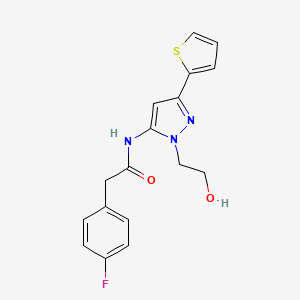
![N-[4-amino-3-(trifluoromethyl)phenyl]cyclopropanecarboxamide](/img/structure/B2635035.png)
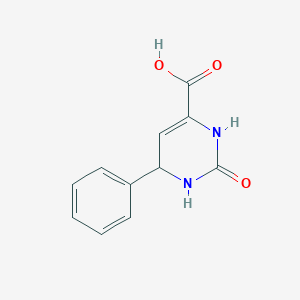
![Ethyl 5-amino-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2635039.png)
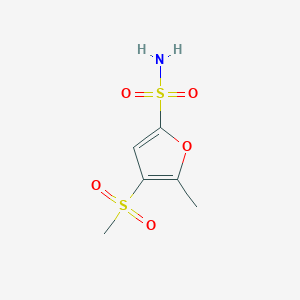
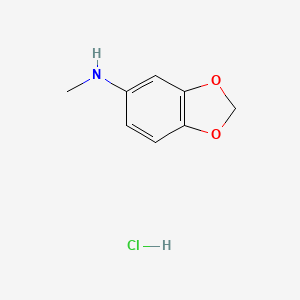
![8-((4-Fluorophenyl)sulfonyl)-2-phenyl-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2635042.png)
